6-Methoxy-2-pyridinamine hydrochloride
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Overview
Description
6-Methoxypyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxypyridin-2-amine hydrochloride typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with methanol in the presence of a base to form 2-methoxypyridine. This intermediate is then aminated using ammonia or an amine source to yield 6-methoxypyridin-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 6-methoxypyridin-2-amine hydrochloride often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are employed.
Major Products Formed:
Oxidation: N-oxides of 6-methoxypyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted pyridine derivatives.
Scientific Research Applications
6-Methoxypyridin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-methoxypyridin-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways depend on the specific application and the target molecule. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 6-Chloro-5-methoxypyridin-2-amine hydrochloride
- 2-Bromo-6-methoxypyridine
- 2-Chloro-6-methoxypyridine
Comparison: 6-Methoxypyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of a methoxy group at the 6-position can influence its electronic properties and interaction with biological targets .
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
6-methoxypyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-9-6-4-2-3-5(7)8-6;/h2-4H,1H3,(H2,7,8);1H |
InChI Key |
CKHTZAIUPBMJDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N.Cl |
Origin of Product |
United States |
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